Cas no 75239-14-4 (ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate)

Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate is a versatile pyrazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the acetyl and ester functional groups, make it a valuable building block for the development of heterocyclic compounds and bioactive molecules. The compound exhibits good stability and reactivity, facilitating further functionalization under mild conditions. Its well-defined molecular structure ensures consistent performance in applications such as drug discovery and agrochemical development. The presence of both electron-withdrawing and electron-donating substituents enhances its utility in diverse synthetic pathways, offering researchers a reliable scaffold for designing novel compounds.
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate structure
75239-14-4 structure
Product name:ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
CAS No:75239-14-4
MF:C9H12N2O3
Molecular Weight:196.203182220459
CID:6195074
PubChem ID:12659063

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
    • EN300-1785805
    • 75239-14-4
    • インチ: 1S/C9H12N2O3/c1-4-14-9(13)8-7(6(2)12)5-11(3)10-8/h5H,4H2,1-3H3
    • InChIKey: XFXDERVJTXUBFR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(C(C)=O)=CN(C)N=1)=O

計算された属性

  • 精确分子量: 196.08479225g/mol
  • 同位素质量: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 61.2Ų

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1785805-0.5g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
0.5g
$1302.0 2023-09-19
Enamine
EN300-1785805-0.05g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
0.05g
$1140.0 2023-09-19
Enamine
EN300-1785805-2.5g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
2.5g
$2660.0 2023-09-19
Enamine
EN300-1785805-1.0g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
1g
$1357.0 2023-06-02
Enamine
EN300-1785805-5.0g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
5g
$3935.0 2023-06-02
Enamine
EN300-1785805-0.1g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
0.1g
$1195.0 2023-09-19
Enamine
EN300-1785805-1g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
1g
$1357.0 2023-09-19
Enamine
EN300-1785805-10g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
10g
$5837.0 2023-09-19
Enamine
EN300-1785805-0.25g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
0.25g
$1249.0 2023-09-19
Enamine
EN300-1785805-10.0g
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
75239-14-4
10g
$5837.0 2023-06-02

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 関連文献

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75239-14-4)

Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate, with the CAS number 75239-14-4, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds that have been extensively studied for their potential biological activities. The structural features of ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate, particularly the presence of both acetyl and ester functional groups, make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The< strong>Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate molecule exhibits a unique chemical profile that positions it as a key building block in medicinal chemistry. The pyrazole core is known for its stability and reactivity, which allows for further functionalization to create more complex structures. This flexibility has been exploited in the development of drugs targeting various diseases, including inflammatory disorders, infectious diseases, and even certain types of cancer.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from pyrazole derivatives. One notable area of interest is the use of these compounds as inhibitors of enzymes involved in critical metabolic pathways. For instance, studies have shown that certain pyrazole-based molecules can inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. The< strong>Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential to act as a scaffold for designing kinase inhibitors, which could lead to the development of new treatments for conditions such as cancer and autoimmune diseases.

The< strong>Ester group in ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate is particularly noteworthy, as it can undergo various chemical transformations that are useful in drug synthesis. For example, it can be hydrolyzed to form the corresponding carboxylic acid or converted into an amide through reaction with amines. These transformations make ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate a valuable intermediate in the synthesis of more complex molecules.

Another area where ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate has shown promise is in the field of agrochemicals. Pyrazole derivatives have been used in the development of herbicides and fungicides due to their ability to interact with biological targets in plants. The< strong>Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate compound has been explored as a precursor in the synthesis of these agrochemicals, offering a potential solution to agricultural challenges such as weed control and plant disease management.

The< strong>Acetyl group in ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate also contributes to its utility as a synthetic intermediate. Acetyl groups can participate in various reactions, including acetylation reactions, which are common in biological systems. This property makes ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate a useful tool in biochemical research, where it can be used to modify proteins or other biomolecules.

In conclusion, ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75239-14) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules. As research continues to uncover new applications for pyrazole derivatives, ethyl 4-acetyl-1-methyl-lH-pyrazole-s-carboxylate is likely to remain at the forefront of medicinal chemistry innovation.

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